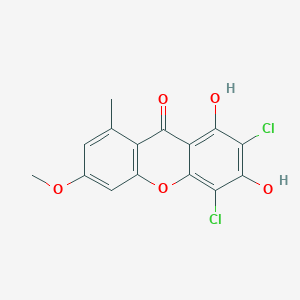
Thiophaninic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophaninic acid is a member of xanthones.
Applications De Recherche Scientifique
1. Use in Biomedical Applications
Thiophaninic acid derivatives have shown potential in various biomedical applications. For instance, they can be used as building blocks for incorporating DNA oligonucleotides onto gold nanoparticles, which are important in diagnostic tools and gene silencing experiments. This application is particularly useful due to the higher stability and loadings of gold nanoparticles functionalized with this compound-derived oligonucleotides compared to those prepared with conventional thiol-oligonucleotides (Pérez-Rentero et al., 2014).
2. Role in Modulating Macrophage Polarization and Metabolism
Thioholgamide A, a product derived from this compound, demonstrates intriguing effects on cancer cells and macrophages. It has potent anti-proliferative activities at nanomolar concentrations and modulates cell metabolism by inhibiting oxidative phosphorylation. This metabolic modulation results in the repolarization of tumor-promoting human monocyte-derived macrophages, indicating its potential as an anti-cancer agent (Dahlem et al., 2020).
3. Application in Thermochemical Studies
Thiophene-based compounds, which include this compound derivatives, are important in drug design, biodiagnostics, and electronic devices. A study on the thermochemical properties of 2- and 3-thiopheneacetic acid methyl esters, closely related to this compound, provides insights into their stabilities and potential applications in various fields (Roux et al., 2007).
4. Potential in Gene Therapy and Antibacterials
This compound-related compounds have been explored for their potential in various biotechnological applications, including gene therapy and antibacterials. For example, bacteriophages, which may incorporate this compound derivatives, are being studied for their applications in delivering protein and DNA vaccines, as gene therapy delivery vehicles, and as alternatives to antibiotics (Clark & March, 2006).
Propriétés
Formule moléculaire |
C15H10Cl2O5 |
|---|---|
Poids moléculaire |
341.1 g/mol |
Nom IUPAC |
2,4-dichloro-1,3-dihydroxy-6-methoxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C15H10Cl2O5/c1-5-3-6(21-2)4-7-8(5)12(18)9-13(19)10(16)14(20)11(17)15(9)22-7/h3-4,19-20H,1-2H3 |
Clé InChI |
PCGGYLLGIFFWCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



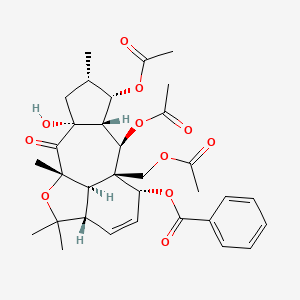
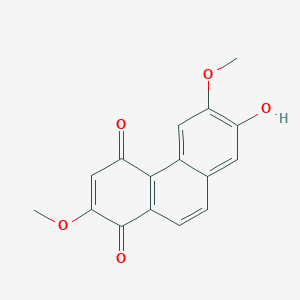

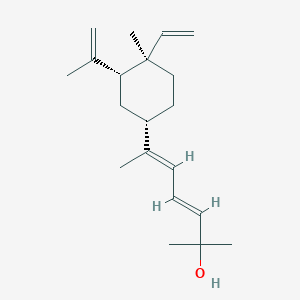
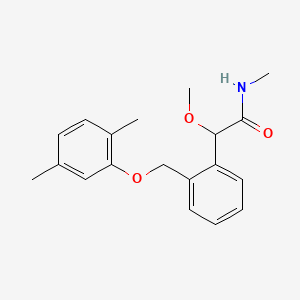
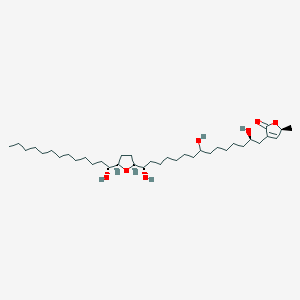
![(2S*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E),7-nonadien-6-onyl]-furo[3,2-c]coumarin](/img/structure/B1253269.png)
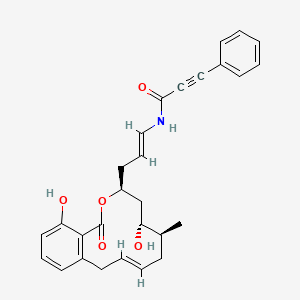
![1-Oxaspiro[2.5]octan-6-ol,5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-,(3R,4S,5S,6R)-](/img/structure/B1253271.png)
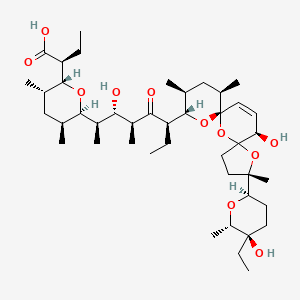
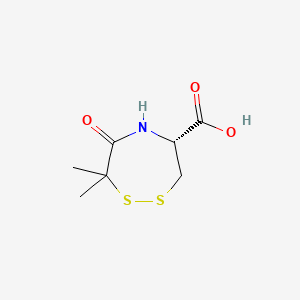
![(2S,5S,6R)-6-[[(2-ethoxy-1-naphthalenyl)-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253277.png)

![(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione](/img/structure/B1253281.png)